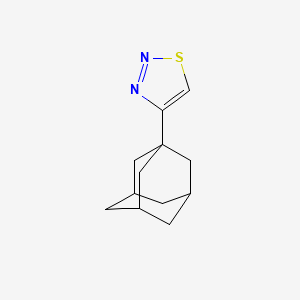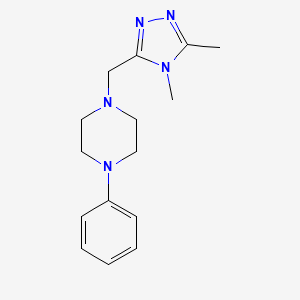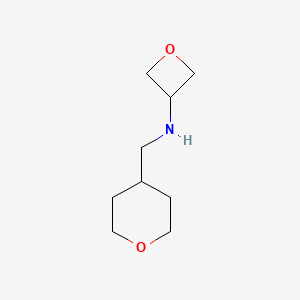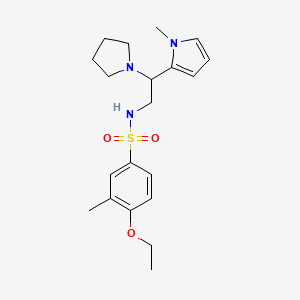
4-(1-Adamantyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantyl compounds are derived from adamantane, a type of hydrocarbon that consists of three fused cyclohexane rings . Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The combination of these two structures could potentially lead to a compound with unique properties.
Synthesis Analysis
The synthesis of adamantyl compounds often involves reactions with other organic compounds . Thiadiazoles can be synthesized through several methods, including the reaction of a 1,2-diketone with thiosemicarbazide .
Molecular Structure Analysis
The molecular structure of adamantyl compounds is rigid and virtually stress-free, similar to the diamond crystal lattice . Thiadiazoles have a five-membered ring structure with two nitrogen atoms, one sulfur atom, and two carbon atoms.
Chemical Reactions Analysis
Adamantyl compounds and thiadiazoles can undergo a variety of chemical reactions. For example, adamantyl compounds can participate in radical-based functionalization reactions that convert C–H bonds to C–C bonds .
Physical And Chemical Properties Analysis
Adamantyl compounds are known for their unique structural, biological, and stimulus-responsive properties . The physical and chemical properties of a specific “4-(1-Adamantyl)-1,2,3-thiadiazole” compound would depend on its exact structure.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 4-(1-Adamantyl)-1,2,3-thiadiazole involves the reaction of ethyl 2-[1-(1-admantyl)ethylidene]hydrazine-1-carboxylate with thionyl chloride, leading to the formation of various alkali metal 2-(1-adamantyl)ethynethiolates. These compounds are further used in reactions with proton donors and benzyl halides (Petrov et al., 2010).
- Another synthesis method involves treating this compound with potassium tert-butoxide, generating potassium 2-(1-adamantyl)ethynethiolate. This compound reacts with aromatic carboxylic acid chlorides to yield various thiadiazoles (Shchipalkin et al., 2011).
Antiviral and Antimicrobial Activities
- Some studies have explored the antiviral activities of thiadiazole derivatives containing the adamantyl moiety. However, no significant antiviral effects were noted with these compounds at subtoxic concentrations in cell cultures (Kritsanida et al., 2002).
- Antimicrobial activities of 1-adamanyl-1,3,4-thiadiazole derivatives have been investigated, showing marked activity against gram-positive bacteria and moderate activity against gram-negative bacteria and Candida albicans (Kadi et al., 2010).
Anti-inflammatory and Antiproliferative Activities
- The anti-inflammatory activity of certain 1-adamanyl-1,3,4-thiadiazole derivatives was determined using the carrageenan-induced paw oedema method in rats, showing good dose-dependent anti-inflammatory activity (Kadi et al., 2010).
- Antiproliferative activities have been observed in certain 6-adamantyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating potential in inhibiting the growth of human cell lines (Khan et al., 2010).
Enzymatic Inhibition and Molecular Interactions
- The compound has been studied as an inhibitor of carbonic anhydrase, showing that the adamantyl moiety can reside in a less utilized binding pocket than most hydrophobic inhibitors, offering insights for designing isoform selective inhibitors (Avvaru et al., 2010).
- Quantitative assessments of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines have been conducted, providing insights into the nature of these interactions and their impact on molecular structure and function (El-Emam et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1-adamantyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-15-14-13-11/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPMUERIBFGRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2504565.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)
![Methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2504569.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2504573.png)


![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)